1-(3-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
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Description
1-(3-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C18H18ClN3S and its molecular weight is 343.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is 343.0909965 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thiourea derivatives have been widely studied due to their diverse biological activities and applications in various fields of chemistry and pharmacology. While the specific compound N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea itself has not been directly cited in the literature, related thiourea derivatives exhibit a range of important properties and uses, from anti-HIV agents to agricultural chemicals and materials science applications.
Applications in HIV Treatment
One notable application of thiourea derivatives is in the treatment of HIV. Compounds like N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]thiourea (HI-443) have shown potent anti-HIV activity at nanomolar concentrations. A novel formulation of HI-443 demonstrated a significant improvement in oral bioavailability, suggesting potential for clinical development as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment (Uckun et al., 2007).
Catalytic and Synthetic Applications
Thiourea derivatives are also instrumental in catalysis and synthetic chemistry. For example, primary amine-thiourea derivatives act as highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, showcasing broad substrate scope and good to excellent diastereoselectivity (Huang & Jacobsen, 2006).
Material Science and Herbicide Development
In materials science, thiourea derivatives such as p-methylphenyl-thiourea and p-chlorophenyl-thiourea have been synthesized and characterized for their electronic functional properties, indicating potential applications in electronic devices and as piezoelectric materials (Deng & Yang, 1994). Additionally, thiourea-based compounds have been explored for herbicidal activities, providing insights into the design of new agricultural chemicals (Fu-b, 2014).
Analytical and Sensing Applications
Moreover, thiourea compounds have been applied in analytical chemistry for the adsorption and corrosion inhibition, demonstrating their utility in protecting metals from corrosion in acidic environments (Daoud et al., 2014). This indicates a broader scope of application in industrial processes and maintenance.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c1-12-15(19)6-4-8-16(12)22-18(23)20-10-9-13-11-21-17-7-3-2-5-14(13)17/h2-8,11,21H,9-10H2,1H3,(H2,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBUQLFCFXMGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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